(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
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Overview
Description
Galabiose is an O-acyl carbohydrate.
Mechanism of Action
Target of Action
The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .
Biochemical Pathways
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .
Pharmacokinetics
The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota
Result of Action
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .
Action Environment
The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .
Properties
CAS No. |
13117-26-5 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
DKXNBNKWCZZMJT-ZYAMEUKBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Synonyms |
4-O-alpha-D-galactopyranosyl-D-galactose alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose digal gal alpha 1-4 gal beta Gal-1-4-Gal galabiose galactosyl-alpha1-4-galactose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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